4-Hydroxy-2-cyclopentenone
Overview
Description
4-Hydroxy-2-cyclopentenone is an organic compound with the molecular formula C5H6O2. It is a cyclopentenone derivative, characterized by a hydroxyl group at the fourth position and a ketone group at the second position.
Mechanism of Action
Mode of Action
It is known to be involved in various chemical reactions, such as the Piancatelli rearrangement of furfuryl alcohol and the transformation of cyclopentenone . These reactions are inhibited in the presence of tert–butanol, due to the neutralization of protons from water dissociation by surface sites on the catalyst, preventing their participation in the overall reaction .
Biochemical Pathways
It is known to be involved in the catalytic transformation of furfural to cyclopentanone .
Result of Action
It is known to participate in the catalytic transformation of furfural to cyclopentanone .
Action Environment
The action of 4-Hydroxy-2-cyclopentenone can be influenced by environmental factors. For instance, the presence of tert–butanol inhibits certain reactions involving this compound . To counteract these inhibitions, higher H2 pressure and temperatures are required .
Biochemical Analysis
Biochemical Properties
4-Hydroxy-2-cyclopentenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cyclopentenone prostaglandins, which are known to induce intracellular oxidative stress . This interaction leads to the production of reactive oxygen species (ROS) and lipid peroxidation products, such as acrolein and 4-hydroxy-2-nonenal . These interactions highlight the compound’s potential in modulating oxidative stress and related cellular processes.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to alterations in mitochondrial membrane potential and the accumulation of ubiquitinated proteins . These effects suggest that this compound can modulate cellular responses to stress and influence cell viability.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s α,β-unsaturated carbonyl group is crucial for its activity, as it can form covalent bonds with nucleophilic sites on proteins and enzymes . This interaction can result in the modulation of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound can degrade over time, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has been associated with sustained oxidative stress and alterations in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating oxidative stress and enhancing cellular responses. At higher doses, it can lead to toxic or adverse effects, including increased oxidative damage and cell death . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion and utilization within cells. For example, the compound can be metabolized by enzymes involved in the degradation of phenolic compounds, leading to the production of acetyl coenzyme A (acetyl-CoA) and other metabolites . These metabolic pathways are crucial for the compound’s role in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biochemical activity and effects on cellular processes.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its presence in different subcellular locations can modulate its interactions with biomolecules and influence its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-2-cyclopentenone can be synthesized through several methods:
Acid-Catalyzed Enol Attack: This method involves the acid-catalyzed enol attack of an aldehyde carbocation, followed by cyclization to form this compound.
Base-Catalyzed Aldol Condensation: Another method involves base-catalyzed aldol condensation, which leads to the formation of this compound.
Industrial Production Methods
The industrial production of this compound often involves the catalytic transformation of biomass-derived furfural. This process uses metal catalysts such as ruthenium on carbon (Ru/C) and aluminum phosphate (Al11.6PO23.7) to achieve high yields .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-cyclopentenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclopentenone.
Reduction: Reduction reactions can convert it to cyclopentanol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: 2-Cyclopentenone
Reduction: Cyclopentanol
Substitution: Various substituted cyclopentenones depending on the reagents used.
Scientific Research Applications
4-Hydroxy-2-cyclopentenone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of pharmaceuticals, fragrances, and other fine chemicals.
Comparison with Similar Compounds
4-Hydroxy-2-cyclopentenone can be compared with other cyclopentenone derivatives:
2-Cyclopentenone: Lacks the hydroxyl group at the fourth position, making it less reactive in certain substitution reactions.
4-Cyclopentene-1,3-dione: Contains two ketone groups, which significantly alter its reactivity and applications.
cis-4-Cyclopentene-1,3-diol:
These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.
Biological Activity
4-Hydroxy-2-cyclopentenone (4-HCP) is a compound recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological properties of 4-HCP, including its antibacterial, cytotoxic, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
4-HCP features a five-membered cyclopentene ring with a hydroxyl group at the C-4 position and a ketone at the C-2 position. This unique structure contributes to its reactivity and biological activity.
Antibacterial Activity
Research indicates that 4-HCP exhibits significant antibacterial properties. A study demonstrated that it is responsible for the antibacterial activity of extracts from Passiflora tetrandra, with minimum inhibitory doses (MID) around 10 µg/disk against various bacteria, including Escherichia coli, Bacillus subtilis, and Pseudomonas aeruginosa .
Table 1: Antibacterial Activity of 4-HCP
Bacteria | Minimum Inhibitory Dose (µg/disk) |
---|---|
Escherichia coli | 10 |
Bacillus subtilis | 10 |
Pseudomonas aeruginosa | 10 |
Cytotoxicity
4-HCP has shown cytotoxic effects against cancer cell lines. Specifically, it demonstrated an IC50 of less than 1 µg/ml against P388 murine leukemia cells, indicating potent cytotoxicity . This property suggests potential for development as an anticancer agent.
Case Study: Cytotoxic Effects
In vitro studies have explored the cytotoxic effects of 4-HCP derivatives on various human tumor cell lines. For instance, compounds derived from 4-HCP exhibited significant inhibition of cell proliferation in breast cancer and lung cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Other Biological Activities
Beyond antibacterial and cytotoxic effects, 4-HCP has been implicated in various other biological activities:
- Antiviral Activity : Some derivatives of 4-HCP have shown promising antiviral properties, suggesting potential applications in treating viral infections .
- Neurotoxic Effects : Certain studies indicate that specific stereoisomers of 4-HCP may exhibit neurotoxic effects, warranting further investigation into their safety profiles .
- Phytotoxicity : The compound also displays phytotoxic properties, which could be leveraged in agricultural applications to manage plant pathogens .
Synthesis and Modifications
The synthesis of 4-HCP can be achieved through several methods, including the Piancatelli rearrangement from furfuryl alcohol. This method has been optimized for large-scale production while maintaining yield and purity .
Table 2: Synthesis Methods for 4-HCP
Method | Yield (%) | Comments |
---|---|---|
Piancatelli rearrangement | 30-49 | Effective for large-scale synthesis |
Enantioselective synthesis | Varies | Allows production of specific stereoisomers |
Properties
IUPAC Name |
4-hydroxycyclopent-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-4-1-2-5(7)3-4/h1-2,4,6H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNDDRBMUVFQIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61305-27-9 | |
Record name | 4-HYDROXY-2-CYCLOPENTEN-1-ONE, STABILIZED WITH 0.5% BHT | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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